ESTRATETRAENOL

Descripción general

Descripción

Métodos De Preparación

Estratetraenol can be synthesized from androstadienone through the action of the enzyme aromatase . The synthetic routes and reaction conditions for its preparation involve the use of various reagents and catalysts. For example, the ZnI2-catalyzed addition of TMSCN yields a mixture of epimeric cyanosilylated products

Análisis De Reacciones Químicas

Estratetraenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include estratetraenyl acetate, a more potent synthetic derivative of this compound .

Aplicaciones Científicas De Investigación

Social Cognition Enhancement

Studies have demonstrated that exposure to estratetraenol can enhance men's social cognition, particularly in contexts related to intimacy and emotional processing. For instance, a study involving men exposed to this compound showed improved accuracy in tasks assessing interpersonal perception, especially regarding romantic relationships . The findings suggest that this compound may activate neural pathways associated with social cognition, thus influencing how men perceive and react to social cues.

Effects on Sexual Behavior

This compound has been implicated in modulating sexual arousal and motivation. Research indicates that it may increase men's preference for larger sexual rewards without affecting impulsivity . This suggests a potential role in enhancing sexual motivation, which could have implications for understanding human mating behaviors.

Mood Regulation

The compound has also been linked to mood enhancement. Studies indicate that this compound can trigger positive emotional responses, particularly in men when exposed to stimuli associated with romantic interactions . This effect highlights its potential utility in therapeutic settings aimed at improving mood and emotional well-being.

Case Studies

Controversies and Limitations

Despite the promising findings related to this compound, there are significant controversies surrounding its classification as a human pheromone. Critics argue that the evidence supporting its pheromonal effects is inconclusive due to methodological issues and the lack of consistent findings across studies . Additionally, this compound has not been reliably detected in all human populations, raising questions about its universality as a pheromone.

Mecanismo De Acción

The mechanism by which estratetraenol exerts its effects involves its interaction with nasal chemosensory receptors. It sends olfactory signals of high fertility in pregnant and ovulating women, which presents and highlights attractive qualities in those women to potential mates . These interactions between the hormone signals and males show increased cooperation and compassion from males to the pregnant female . The molecular targets and pathways involved include the activation of olfactory bulb neurons and the subsequent signaling to the limbic system .

Comparación Con Compuestos Similares

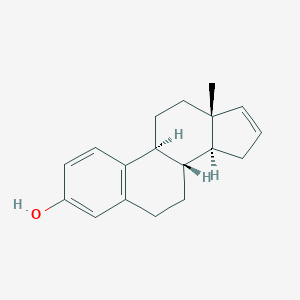

Estratetraenol is an estrane (C18) steroid and an analogue of estradiol where the C17β hydroxyl group has been removed and a double bond has been formed between the C16 and C17 positions . Similar compounds include estradiol, estrone, and estriol, which are all estrogen sex hormones.

Actividad Biológica

Estratetraenol (EST), chemically known as estra-1,3,5(10),16-tetraen-3-ol, is a steroid compound primarily identified in human urine, particularly from pregnant women. It is often categorized as a putative pheromone due to its potential role in human chemosignaling, influencing social and sexual behaviors. This article delves into the biological activities associated with this compound, highlighting its effects on human cognition, sexual motivation, and emotional perception.

This compound was first isolated in the late 1960s and has been studied for its structural similarities to estrogenic hormones. However, it does not exhibit traditional estrogenic activity. Preliminary studies have shown that this compound is predominantly present in urine as a glucosiduronate at concentrations around 100 μg/liter .

This compound is believed to exert its biological effects through olfactory pathways, activating specific brain regions associated with sexual behavior and emotional processing. Neuroimaging studies have demonstrated that exposure to this compound activates the anterior hypothalamus in heterosexual males and homosexual females, indicating a connection to reproductive behavior .

Effects on Sexual Motivation and Cognition

Sexual Reward Preference : Research indicates that this compound enhances men's preference for larger sexual rewards over smaller immediate ones. In a study employing a sexual delay discounting task (SDDT), participants exposed to this compound showed a significant increase in the willingness to wait for larger sexual rewards compared to controls . This suggests that this compound may heighten sexual motivation among males.

Social Cognition : this compound has also been linked to improved social cognition in men. In experiments where men were exposed to this compound while performing interpersonal perception tasks, results indicated enhanced accuracy in evaluating romantic relationships . This effect was particularly pronounced in contexts involving intimacy, suggesting that this compound may facilitate social interactions by modulating emotional responses .

Emotional Perception Modulation

Studies have shown that this compound influences how individuals perceive emotions in others. For instance, men exposed to this compound demonstrated stronger emotional reactions to images depicting human interactions compared to those exposed to control solutions . This modulation of emotional perception indicates that this compound may play a role in enhancing empathetic responses and social bonding.

Comparative Studies

Case Studies

- Behavioral Study on Sexual Motivation : In a controlled environment, male participants were subjected to varying concentrations of this compound during SDDT. Results indicated that higher concentrations correlated with increased delay tolerance for larger sexual stimuli, reinforcing the hypothesis of this compound's role in enhancing sexual motivation.

- Neuroimaging Research : A neuroimaging study revealed differential brain activation patterns when men were exposed to this compound versus control scents. The anterior hypothalamus showed significant activation, suggesting that this compound may influence hormonal pathways linked to reproductive behaviors.

Propiedades

IUPAC Name |

(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMOMCHYBNOFIV-BDXSIMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921587 | |

| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150-90-9 | |

| Record name | Estra-1,3,5(10),16-tetraen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,(10),16-Estratetraen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRATETRAENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does estratetraenol interact with the human body?

A: Research suggests that this compound might be perceived through the olfactory system, potentially influencing brain activity. [, , , ] Studies using brain imaging techniques like positron emission tomography (PET) have shown that smelling this compound can activate specific brain regions, including areas within the hypothalamus, amygdala, and piriform cortex, which are involved in processing social and emotional information. [, , , , , ] This activation appears to differ between sexes and sexual orientations, suggesting a potential role in processing sex-specific information. [, , , ]

Q2: Does this compound directly bind to specific receptors?

A: The precise mechanisms of this compound's action remain unclear. While it is structurally similar to estrogen, there is no conclusive evidence demonstrating its direct binding to estrogen receptors. [, ] Further research is needed to identify potential target receptors or signaling pathways involved in its effects.

Q3: Are there sex-specific differences in the perception or effects of this compound?

A: Research suggests that the effects of this compound may be sex-specific. Studies have reported that smelling this compound can bias heterosexual males towards perceiving animated figures as more feminine, while having no significant effect on heterosexual females. [] Similarly, brain imaging studies have shown differences in hypothalamic activation patterns between men and women when exposed to this compound. [, , , ]

Q4: Can oxytocin modulate the effects of this compound?

A: Intriguingly, recent research indicates that the neuropeptide oxytocin might play a role in how humans perceive chemosignals like this compound. A study found that intranasal administration of oxytocin modulated the decoding of this compound in a dose-dependent and non-monotonic manner. [] This modulation was contingent upon the individual's social proficiency, highlighting the complex interplay between social context, neuroendocrine factors, and chemosensory perception. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H24O, and its molecular weight is 256.38 g/mol.

Q6: Are there specific analytical methods for detecting and quantifying this compound?

A: this compound can be analyzed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). [] These methods allow for the separation, identification, and quantification of this compound in complex biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.